4-(3-Amino-4-azepan-1-ylphenyl)-phthalazin-1(2H)-one
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Overview
Description
4-(3-Amino-4-azepan-1-ylphenyl)-phthalazin-1(2H)-one is a complex organic compound that features both an azepane ring and a phthalazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-azepan-1-ylphenyl)-phthalazin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Azepane Ring: This could involve the cyclization of a suitable precursor.
Attachment of the Azepane to the Phenyl Ring: This step might involve nucleophilic substitution or other coupling reactions.
Formation of the Phthalazinone Moiety: This could be achieved through cyclization reactions involving hydrazine derivatives and phthalic anhydride or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the phthalazinone moiety.
Substitution: Various substitution reactions could occur, especially on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The azepane ring could play a role in binding to the target, while the phthalazinone moiety might be involved in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Amino-4-piperidin-1-ylphenyl)-phthalazin-1(2H)-one
- 4-(3-Amino-4-morpholin-1-ylphenyl)-phthalazin-1(2H)-one
Uniqueness
The presence of the azepane ring in 4-(3-Amino-4-azepan-1-ylphenyl)-phthalazin-1(2H)-one might confer unique binding properties and biological activities compared to similar compounds with different ring structures.
Properties
IUPAC Name |
4-[3-amino-4-(azepan-1-yl)phenyl]-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c21-17-13-14(9-10-18(17)24-11-5-1-2-6-12-24)19-15-7-3-4-8-16(15)20(25)23-22-19/h3-4,7-10,13H,1-2,5-6,11-12,21H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLJLWUMTXXKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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